5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
説明
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1956366-44-1) is a heterocyclic aromatic compound featuring a pyrazolo[4,3-b]pyridine core. Its molecular formula is C₈H₆BrF₂N₃, with a molecular weight of 262.06 g/mol. The structure includes a bromine atom at position 5, a difluoromethyl group at position 7, and a methyl group at position 1 (). Its bromine substituent enhances reactivity in cross-coupling reactions, while the difluoromethyl group may influence electronic properties and bioavailability .
特性
IUPAC Name |
5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWJUJVTGZJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation.
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells. The inhibition of TRKs by this compound disrupts these pathways, affecting cell proliferation and survival.
生化学分析
Biochemical Properties
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer. This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are crucial for its potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7. By targeting TRKs, this compound disrupts cell signaling pathways that are essential for cell survival, proliferation, and differentiation. Additionally, it influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, preventing the activation of downstream signaling pathways. The compound’s difluoromethyl group enhances its binding affinity and specificity for TRKs, making it a potent inhibitor. Additionally, it exhibits low inhibitory activity against cytochrome P450 isoforms, except CYP2C9, indicating its selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability, maintaining its inhibitory activity over extended periodsIn vitro studies have shown sustained inhibition of TRKs and reduced cell proliferation over time, suggesting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism primarily through cytochrome P450 enzymes, with CYP2C9 playing a significant role. Its metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, enhancing its inhibitory effects on TRKs. The compound’s distribution is influenced by its lipophilicity and binding affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules. Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, optimizing its inhibitory effects.
生物活性
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into its biological mechanisms, cellular effects, and relevant research findings.
- Molecular Formula : C8H6BrF2N3
- Molecular Weight : 262.05 g/mol
- CAS Number : 1956366-44-1
- IUPAC Name : this compound
The primary target of this compound is the tropomyosin receptor kinases (TRKs) . These kinases are critical in various cellular processes, including proliferation and differentiation. The compound inhibits TRK activity, leading to a decrease in downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are often implicated in cancer progression and cell survival .
Inhibition of Cancer Cell Proliferation
Research has demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including:
- MCF-7 : A breast cancer cell line.
- Km-12 : A colon cancer cell line.
In laboratory settings, the compound's inhibitory effects were observed to be time-dependent, maintaining stability and activity over extended periods .
Case Studies and Research Findings
-
Antitumor Activity :
- A study indicated that pyrazole derivatives exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. The incorporation of bromine and chlorine substituents enhances cytotoxicity against breast cancer cells .
- In vitro assays showed that combining this compound with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, particularly in hard-to-treat subtypes like Claudin-low breast cancer .
- Biochemical Pathways :
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antitumor Activity | Significant inhibition of MCF-7 and Km-12 cell lines; synergistic effects with doxorubicin observed. |
| Mechanism | Inhibits TRK activity leading to decreased Ras/Erk and PI3K/Akt signaling. |
| Stability | Maintains inhibitory activity over extended periods in laboratory conditions. |
類似化合物との比較
Key Observations :
- Substituent Effects: Replacing the difluoromethyl group (CF₂H) in the target compound with a methyl group (CH₃) reduces molecular weight by ~36 g/mol and alters electronic properties.
- Positional Isomerism : The isomer 7-Bromo-1H-pyrazolo[3,4-c]pyridine () demonstrates how ring connectivity impacts reactivity. The [3,4-c] isomer lacks the methyl group at position 1, reducing steric hindrance but also diminishing stability under acidic conditions .
Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds like 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638761-56-4, ) share structural similarities but differ in core heterocycle architecture:
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|
| This compound | Pyrazolo[4,3-b]pyridine | C₈H₆BrF₂N₃ | 262.06 | Reference |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | C₇H₇BrN₄ | 239.07 | 0.85 |
Key Observations :
- This difference may influence binding affinity in kinase inhibitors or antiviral agents .
- Biological Relevance : Pyrazolo[4,3-b]pyridines are less studied than pyrrolo-pyrimidines in drug discovery, but their brominated derivatives are increasingly used in PROTAC (proteolysis-targeting chimera) design due to improved pharmacokinetic profiles .
Fluorinated Derivatives and Reactivity
The difluoromethyl group in the target compound contrasts with trifluoromethyl (CF₃) analogs like 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2138403-88-8, ). While CF₃ is more electron-withdrawing, CF₂H offers a balance between electronegativity and metabolic stability, as fluorine substitution reduces oxidative degradation in vivo .
準備方法
Halogenation and Intermediate Formation
A key intermediate for synthesizing related pyrazolo[3,4-b]pyridine derivatives involves selective halogenation:
- Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine : This step introduces an iodine atom at the 3-position of the pyrazolo ring, yielding 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. The reaction is performed by treating 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine in the presence of potassium hydroxide in DMF at room temperature for 4 hours. The product is isolated with good yield (~82.5%) after aqueous workup and extraction.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Iodination | I2, KOH, DMF, 25 °C, 4 h | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.5% |
This intermediate is crucial for further functionalization via coupling reactions.
Coupling Reactions for Functionalization
Copper-catalyzed coupling reactions have been employed for functionalizing halogenated pyrazolo[3,4-b]pyridines with various nucleophiles, including sulfonamides and amines. Typical conditions include:
- Copper(I) iodide as catalyst.
- Potassium carbonate as base.
- Isopropanol as solvent.
- Heating at 100 °C under nitrogen atmosphere for 6 hours.
These conditions afford substituted derivatives in good yields (up to 77%).
Experimental Data and Characterization
The synthesized intermediates and final products have been characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the chemical shifts corresponding to aromatic protons, methyl groups, and difluoromethyl substituents.
- Infrared Spectroscopy (IR) : Characteristic absorption bands for NH, C=N, C-Br, and difluoromethyl groups.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with expected molecular weights.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine content matching theoretical values.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation (Iodination) | I2, KOH, DMF, 25 °C, 4 h | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.5 | Essential intermediate for coupling |
| Copper-Catalyzed Coupling | CuI, K2CO3, i-PrOH, 100 °C, 6 h, N2 atmosphere | Functionalized pyrazolo derivatives (e.g., sulfonamides) | 70-77 | Versatile for introducing various groups |
| Difluoromethylation & Methylation | Difluoromethyl precursors, Cs2CO3, DMF, 70 °C, 7 h | 7-(Difluoromethyl)-1-methyl-pyrazolo[4,3-b]pyridine derivatives | ~70-76 | Multi-step, requires purification |
Research Findings and Considerations
- The iodination step is highly efficient and provides a versatile intermediate for further functionalization.
- Copper-catalyzed coupling reactions enable diverse substitution patterns on the pyrazolo[3,4-b]pyridine scaffold with good yields.
- Difluoromethylation at the 7-position is achievable via specialized reagents and controlled reaction conditions, often requiring protection/deprotection strategies.
- Methylation at the N1 position is typically performed in the final stages to avoid side reactions.
- Purification methods such as flash chromatography and preparative HPLC are critical for obtaining high-purity compounds.
- Spectroscopic and elemental analyses consistently confirm the successful synthesis of target compounds.
Q & A
Q. What are the key synthetic challenges in preparing 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how are they addressed?
The synthesis of brominated pyrazolo-pyridine derivatives often faces regioselectivity issues due to competing reaction pathways. For example, 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine was synthesized via Sonogashira coupling, requiring careful control of stoichiometry and solvent ratios to avoid side reactions (e.g., ethyl acetate/heptane for purification) . Difluoromethylation at the 7-position may require specialized fluorinating agents or multistep protocols to ensure functional group compatibility.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : Use DMSO-d6 as a solvent to resolve NH protons (e.g., δ 12.40 ppm for NH in pyrrolo-pyridine derivatives) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can handle twinned data or high-resolution macromolecular structures, ensuring accurate bond-length and angle measurements .
Q. How should solubility challenges be managed during in vitro assays?
The compound’s low aqueous solubility (<1 mg/mL) necessitates the use of DMSO as a primary solvent. For in vivo studies, phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) or co-solvents like ethanol (10–20% v/v) can improve bioavailability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for pyrazolo-pyridine derivatives targeting kinase inhibition?
Substitutions at the 3- and 5-positions significantly modulate activity. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., Br, CF3) at these positions showed enhanced FGFR1 inhibition (IC50 = 7–25 nM). Conversely, bulky substituents reduced potency due to steric hindrance .
| Position | Substitution | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 3 | Phenylethynyl | FGFR1: 7 nM | |
| 5 | Bromo | FGFR2: 9 nM |
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent effects. SHELXL’s TWIN and HKLF5 commands enable refinement of twinned crystals, while Hirshfeld surface analysis can quantify intermolecular interactions (e.g., Br···H contacts) to validate structural models .
Q. What strategies optimize the regioselective introduction of difluoromethyl groups?
Difluoromethylation at the 7-position can be achieved via:
Q. How does the difluoromethyl group influence metabolic stability compared to other halogens?
Difluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes compared to chloro or bromo analogs. In vitro microsomal assays show a 2–3× increase in half-life (t1/2) for difluoromethyl derivatives, attributed to decreased electron density at the pyridine ring .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
